N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
Molecular Formula |
C21H18N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H18N4O3S/c1-3-28-15-7-8-16-18(12-15)29-21(22-16)23-20(27)19-17(26)9-10-25(24-19)14-6-4-5-13(2)11-14/h4-12H,3H2,1-2H3,(H,22,23,27) |
InChI Key |
FMUQORQVLRJFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the ethoxy group at the 6-position. The pyridazine ring is then constructed, and the final step involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on understanding how the compound interacts with biological targets and its overall pharmacological profile.
Medicine
In medicine, derivatives of benzothiazole and pyridazine are often explored for their therapeutic potential. This compound may be part of drug discovery efforts aimed at developing new treatments for various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers, dyes, and other specialty chemicals. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and pyridazine derivatives, such as:
- 2-(6-ethoxy-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Uniqueness
What sets N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide apart is its specific substitution pattern and functional groups. These unique features may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
